Ulmoside A
Description
Significance of C-Glycosylated Flavonoids in Natural Product Chemistry
C-glycosylated flavonoids are distinguished from their O-glycosylated counterparts by the direct carbon-carbon linkage between the sugar and the flavonoid aglycone. This C-C bond confers enhanced stability compared to the ether linkage in O-glycosides, making them more resistant to enzymatic and acid hydrolysis eurekaselect.com. This increased stability can influence their bioavailability and persistence in biological systems, contributing to their pharmacological properties eurekaselect.com.
The diverse biological activities attributed to C-glycosylated flavonoids include antioxidant, anticancer, anti-inflammatory, anti-diabetes, antiviral, and antibacterial effects researchgate.net. While glycosylation can sometimes diminish the antioxidant activity of flavonoids compared to their aglycones, it often significantly improves their solubility and chemical stability, potentially enhancing their in vivo biological potential researchgate.net. The unique structural characteristics of C-glycosylated flavonoids, including the position and nature of the attached sugars and the number of hydroxyl groups, are closely related to their biological activities, such as antioxidant behavior mdpi.com.
Overview of Ulmoside A as a Flavonol Glycoside
This compound is classified as a flavonol glycoside, specifically a C-glycosylated dihydroflavonol. Its chemical name is (2S,3S)-2-(3,4-Dihydroxyphenyl)-6-β-D-glucopyranosyl-2,3-dihydro-3,5,7-trihydroxy-4H-1-Benzopyran-4-one cymitquimica.comcoompo.comimpurity.com. The structure features a dihydroflavonol backbone with a glucose sugar moiety attached via a carbon-carbon bond at the C-6 position. This specific arrangement contributes to its physical and chemical properties.
The molecular formula of this compound is C₂₁H₂₂O₁₂ and its molecular weight is 466.39 cymitquimica.comcoompo.comimpurity.comlgcstandards.combiomall.inpharmaffiliates.com. Its structure suggests potential antioxidant properties due to the presence of hydroxyl groups ontosight.ai.
Historical Context of this compound Discovery and Early Investigations
This compound was discovered and identified from the bark of the Ulmus wallichiana plant thieme.dethieme-connect.com. Ulmus wallichiana, also known as the Himalayan elm, is a plant native to the Western Himalayas and is used in traditional Indian medicine, particularly for treating bone fractures coompo.comthieme.dethieme-connect.compharmahealthsciences.netrisingkashmir.com.
Early investigations into Ulmus wallichiana focused on its traditional uses and led to the isolation of several compounds, including this compound and Ulmoside B pharmahealthsciences.netresearchgate.net. These early studies aimed to validate the traditional claims scientifically and identify the bioactive constituents responsible for the observed therapeutic effects, such as stimulating osteoblast differentiation, a process important for bone formation thieme-connect.compharmahealthsciences.net. The discovery of this compound as a C-glycosylated flavonoid from this plant highlighted the potential of Ulmus wallichiana as a source of novel pharmacological agents pharmahealthsciences.net.
Detailed research findings from early investigations include the evaluation of this compound's activity in stimulating osteoblast differentiation, a key bone anabolic function relevant to osteoporosis therapy thieme-connect.com. This early work laid the foundation for further research into the specific biological activities and potential therapeutic applications of this compound.
Table 1: Chemical Information for this compound
| Property | Value | Source(s) |
| Chemical Name | (2S,3S)-2-(3,4-Dihydroxyphenyl)-6-β-D-glucopyranosyl-2,3-dihydro-3,5,7-trihydroxy-4H-1-Benzopyran-4-one | cymitquimica.comcoompo.comimpurity.com |
| Molecular Formula | C₂₁H₂₂O₁₂ | cymitquimica.comcoompo.comimpurity.comlgcstandards.combiomall.inpharmaffiliates.com |
| Molecular Weight | 466.39 | cymitquimica.comcoompo.comimpurity.comlgcstandards.combiomall.inpharmaffiliates.com |
| CAS Number | 1186493-51-5 | cymitquimica.comcoompo.comimpurity.comlgcstandards.combiomall.inpharmaffiliates.com |
| PubChem CID | 16040291 | uni-freiburg.deuni-freiburg.de |
| Natural Source | Ulmus wallichiana (bark) | coompo.comthieme.dethieme-connect.compharmahealthsciences.netrisingkashmir.com |
| Physical Description | Powder | coompo.com |
Table 2: Early Research Findings on this compound
| Research Area | Key Finding(s) | Source(s) |
| Osteoblast Differentiation | Stimulates osteoblast differentiation. | thieme-connect.compharmahealthsciences.net |
| Source Plant Traditional Use | Isolated from Ulmus wallichiana, traditionally used for bone fracture healing. | coompo.comthieme.dethieme-connect.compharmahealthsciences.netrisingkashmir.com |
| Biological Activity (General) | Showed an interesting and wide range of biological activities in biological tests. | thieme.de |
| Osteoporosis Therapy Potential | Evaluated for activity in stimulating osteoblast differentiation, relevant for osteoporosis therapy. | thieme-connect.com |
Further studies have explored the biological activities of this compound, including its anti-oxidative and anti-apoptotic activities in neuronal cells, as well as its potential in preventing metabolic disorders and its adiponectin agonist activity thieme.dethieme-connect.comrisingkashmir.comnih.govgoogle.com.
Properties
CAS No. |
1186493-51-5 |
|---|---|
Molecular Formula |
C₂₁H₂₂O₁₂ |
Molecular Weight |
466.39 |
Synonyms |
(2S,3S)-2-(3,4-Dihydroxyphenyl)-6-β-D-glucopyranosyl-2,3-dihydro-3,5,7-trihydroxy-4H-1-Benzopyran-4-one |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Plant Sources of Ulmoside A
This compound has been identified in the bark of specific medicinal plants.
Ulmus wallichiana Planchon as a Primary Source
Ulmus wallichiana Planchon, commonly known as the Himalayan Elm, is recognized as a primary source of this compound. thieme-connect.comthepab.orggoogle.comgoogle.comresearchgate.netthieme.deijpsr.comrisingkashmir.com This deciduous tree is distributed throughout the Himalayas, including regions in Afghanistan, Northern Pakistan, Northern India, and Western Nepal. thepab.orggoogle.com The bark of Ulmus wallichiana has a history of use in traditional Indian medicine, particularly for treating bone fractures. thieme-connect.comthepab.orggoogle.comthieme.derisingkashmir.comnih.gov Chemical investigations of the stem bark of Ulmus wallichiana have led to the isolation and identification of this compound, alongside other flavonoid C-glycosides. thieme-connect.comthepab.orgresearchgate.net
Isolation from Garcinia buchananii
This compound has also been isolated from the bark of Garcinia buchananii. thieme-connect.comgoogle.comresearchgate.net Garcinia buchananii is another medicinal plant whose bark extract has been studied for various biological activities. researchgate.net The isolation of this compound from this source indicates its presence in botanically diverse families. thieme-connect.com
Other Botanical Occurrences
While Ulmus wallichiana and Garcinia buchananii are noted sources, research indicates the presence of this compound or related ulmosides in other plant species. For instance, ulmosides C and D have been isolated from Eucommia ulmoides leaves. researchgate.net Although structurally related, these are distinct compounds from this compound. Further research may reveal additional botanical sources of this compound.
Extraction Techniques for this compound Enrichment
The isolation and enrichment of this compound from plant materials typically involve various extraction techniques aimed at separating the compound from the complex plant matrix. Extraction from natural sources can be a complex process. researchgate.net
Solvent-Based Extraction Approaches
Solvent-based extraction is a common approach for isolating this compound and other flavonoids from plant bark. Studies on Ulmus wallichiana bark have employed methanol (B129727) as an extraction solvent. nih.gov Powdered plant material is typically subjected to exhaustive extraction with the chosen solvent, often under reflux conditions to enhance efficiency. The resulting extracts are then filtered and concentrated under reduced pressure. Different solvents and extraction methods can influence the yield and composition of the extracted compounds. nih.govnih.govmdpi.com For example, studies comparing water and ethanol (B145695) extracts from Ulmus macrocarpa bark (another species in the Ulmus genus) showed variations in the efficacy of inhibiting certain biological processes, suggesting that solvent choice is critical in isolating specific bioactive compounds like flavonoids. nih.gov
Optimization of Extraction Efficiency
Optimizing extraction efficiency is crucial to maximize the yield of this compound from plant sources. Parameters such as the solvent type, solvent concentration, extraction time, temperature, and the ratio of solvent to plant material can significantly impact the extraction yield and the concentration of target compounds. nih.govnih.gov Research on the extraction of other plant compounds, such as polysaccharides from Eucommia ulmoides, has utilized response surface methodology (RSM) to determine optimal extraction conditions, including extraction time and the ratio of water to raw material. nih.gov While specific optimization data for this compound extraction using RSM from its primary sources were not extensively detailed in the provided snippets, the principles of optimizing solvent-based extraction parameters are generally applicable to enhance the recovery of specific natural products like this compound. nih.govnih.gov Consecutive maceration using solvents of increasing polarity has also been shown to facilitate the extraction of specific fractions and enrich key metabolites. mdpi.com
Chromatographic Separation Methods for Natural Isolates
Preparative liquid chromatography is a crucial technique for purifying this compound, whether isolated from natural extracts or obtained through synthesis. interchim.com This method is employed to separate this compound from complex mixtures, including other flavonoids and related compounds. google.comthieme-connect.comthieme-connect.com
Research has detailed the use of high-performance liquid chromatography (HPLC) for the separation and purification of this compound, particularly from diastereomeric mixtures that can arise during synthesis. google.comthieme-connect.comthieme-connect.comgoogle.com One reported method for the separation of a diastereomeric mixture containing this compound and (2R,3R)-taxifolin-6-C-β-D-glucopyranoside utilized an Agilent 1100 series HPLC system. google.comgoogle.com
The separation was achieved using a Gemini NX column (250 × 4.6 mm, 5μ particle size). google.comgoogle.com A gradient elution program with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) was employed. google.comgoogle.com The flow rate was maintained at 1.0 mL/min. google.comgoogle.com Detection of the isomers was performed at 290 nm using a Diode Array Detector, and a mass spectrometer was also hyphenated for identification. google.comgoogle.com The total run time for this separation was 35 minutes. google.comgoogle.com
The following table summarizes the chromatographic conditions used in this specific preparative liquid chromatography method:
| Parameter | Value |
| Instrument | Agilent 1100 series HPLC |
| Column | Gemini NX 250 × 4.6 mm, 5μ |
| Mobile Phase A | Water (0.1% Formic acid) |
| Mobile Phase B | Acetonitrile (0.1% Formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | 290 nm (Diode Array Detector), MS |
| Gradient Program | See below |
| Total Run Time | 35 minutes |
Gradient Program:
| Time (min) | % B |
| 0.0 | 0.0 |
| 5.0 | 0.0 |
| 25.0 | 20.0 |
| 26.0 | 0.0 |
| 35.0 | 0.0 |
Chiral semipreparative reverse-phase HPLC has also been reported as a key element for the separation of taxifolins and their diastereomeric glycosides, including this compound. thieme-connect.comthieme-connect.comresearchgate.net This indicates the importance of selecting appropriate stationary and mobile phases, as well as detection methods, to achieve effective purification of this compound from complex matrices.
Structural Elucidation and Stereochemical Characterization
Spectroscopic Techniques for Structural Determination
Various spectroscopic techniques have been employed to determine the structure of Ulmoside A.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)
NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a fundamental tool for determining the structure of organic molecules like this compound. Analysis of the ¹H and ¹³C NMR spectra provides information about the types of hydrogen and carbon atoms present, their chemical environments, and their connectivity thieme-connect.comresearchgate.net.
Reported NMR data for this compound in DMSO-d₆ include characteristic signals. For instance, the ¹H NMR spectrum (500 MHz) shows signals such as a singlet at δ 12.47 for the hydroxyl proton at C-5, singlets at δ 9.03 and 8.98 for the hydroxyl protons at C-4' and C-3' respectively, and aromatic protons at δ 6.84 (s, H-2') and 6.71 (s, 2H) thieme-connect.comthieme-connect.com. The ¹³C NMR spectrum (125 MHz, DMSO-d₆) reveals signals corresponding to the flavonoid skeleton and the glucose moiety, including characteristic carbonyl carbon at δ 198.0 (C-4), and various aromatic and oxygen-bearing carbons thieme-connect.com.
Comparison of the NMR spectral data of synthetic this compound with that of the natural product has been used to confirm the assigned structure thieme-connect.comthieme-connect.com. Interestingly, this compound and its diastereomer, (2R,3R)-taxifolin-6-C-β-D-glucopyranoside, show similar chemical shifts in their NMR spectra thieme-connect.com.
Table 1: Selected ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz) thieme-connect.comthieme-connect.com
| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment |
| 12.47 | s | 1H | HO-C(5) |
| 9.03 | s | 1H | HO-C(4') |
| 8.98 | s | 1H | HO-C(3') |
| 6.84 | s | 1H | H-2' |
| 6.71 | s | 2H | Aromatic |
Table 2: Selected ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz) thieme-connect.com
| Chemical Shift (δ) | Assignment |
| 198.0 | C-4 |
| 166.0 | C-7 |
| 162.6 | C-5 |
| 161.3 | C-9 |
| 145.8 | C-3' |
| 145.0 | C-4' |
| 128.0 | C-1' |
| 119.4 | C-6' |
| 115.3 | C-2' |
| 115.1 | C-5' |
| 106.0 | C-6 |
| 100.2 | C-10 |
| 94.7 | C-8 |
| 82.9 | C-2 |
| 81.6 | C-5'' |
| 79.1 | C-3'' |
| 72.9 | C-1'' |
| 71.6 | C-3 |
| 70.7 | C-2'' |
| 70.3 | C-4'' |
| 61.6 | C-6'' |
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound, as well as providing information about its fragmentation pattern, which helps in piecing together the structure. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (Q-TOF HRMS) have been used.
ESI-MS analysis of this compound has shown a molecular ion peak at m/z 327 [M+Na]⁺ in one instance, though this appears to be for a related compound or fragment google.com. Other studies indicate a molecular weight of 466.39 cymitquimica.com. Q-TOF mass spectrometry has indicated a peak at m/z 467, corresponding to this compound researchgate.net. HRMS analysis provides the exact mass, allowing for the determination of the molecular formula .
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds libretexts.orgcompoundchem.com. The IR spectrum of this compound shows characteristic absorption bands. For example, IR spectra of this compound (neat) have shown bands at 3325, 2945, 2833, 1646, 1450, 1413, and 1017 cm⁻¹ thieme-connect.comthieme-connect.com. These bands correspond to vibrations of various functional groups within the molecule, such as hydroxyl groups (around 3300 cm⁻¹), C-H stretches (around 2900 cm⁻¹), carbonyl stretches (around 1646 cm⁻¹), and C-O stretches thieme-connect.comlibretexts.orgcompoundchem.comthieme-connect.com.
Table 3: Selected IR Spectroscopic Data for this compound (neat) thieme-connect.comthieme-connect.com
| Wavenumber (cm⁻¹) | Assignment (Tentative) |
| 3325 | O-H stretching |
| 2945 | C-H stretching |
| 1646 | C=O stretching |
| 1450 | C-H bending |
| 1017 | C-O stretching |
Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration
Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of chiral molecules like this compound researchgate.netthieme-connect.commdpi-res.comwarwick.ac.ukchromatographytoday.com. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance warwick.ac.ukchromatographytoday.comcreative-proteomics.com. The resulting CD spectrum provides information about the stereochemistry of the molecule warwick.ac.ukcreative-proteomics.com.
This compound and its diastereomer have similar NMR spectra and both show positive optical rotation, but they can be distinguished by their CD spectra thieme-connect.com. Analysis of CD data, often in comparison with literature data or theoretical calculations, is used to establish the absolute stereochemistry researchgate.net.
Confirmation of Absolute Stereochemistry (2S,3S)
The absolute stereochemistry of this compound has been confirmed as (2S,3S) thieme-connect.compharmaffiliates.com. This was established through a combination of spectroscopic analysis, including CD data, and comparison with known compounds or synthetic standards researchgate.netthieme-connect.comthieme-connect.com. The correlation of analytical data, including CD spectra, from synthetic this compound with a natural sample has been instrumental in confirming the assigned absolute stereochemistry thieme-connect.comthieme-connect.comthieme-connect.com. The complete analysis of HPLC data has also clearly confirmed the absolute configuration of the aglycon part of this compound as 2S,3S thieme-connect.com.
Biosynthetic Pathways and Proposed Precursors
Position of Ulmoside A within Flavonoid Biosynthesis
This compound is classified as a flavonoid C-glycoside google.com. Flavonoids represent a large class of plant secondary metabolites derived from the phenylpropanoid pathway researchgate.netresearchgate.net. Within the complex network of flavonoid biosynthesis, this compound is specifically identified as a C-6 glycoside of taxifolin (B1681242) nih.govcymitquimica.com. Taxifolin is a well-known flavanonol that serves as an intermediate in the biosynthesis of other flavonoids, such as quercetin (B1663063) and dihydrokaempferol (B1209521) nih.govuni.luottokemi.comcenmed.comnih.gov. The structure of this compound, being (2S,3S)-taxifolin-6-C-β-d-glucopyranoside, places its formation downstream of the synthesis of the flavanonol aglycone, (-)-taxifolin (B1214235) cymitquimica.comnih.govthieme-connect.com.
Enzymatic Steps Potentially Involved in C-Glycosidation
The formation of the C-glycosidic bond in natural products like this compound is catalyzed by C-glycosyltransferases. However, information regarding the specific enzymatic steps and the enzymes responsible for the C-glycosidation of taxifolin at the C-6 position in Ulmus wallichiana is limited in the available literature nih.gov. While chemical synthesis of this compound has been achieved through the C-glycosidation of taxifolin and D-glucose using catalysts like scandium triflate, this process may not directly mirror the in vivo enzymatic pathway thieme-connect.comthieme-connect.com. Research indicates that enzymes involved in C-glycoside bond formation are not as well-characterized as those for O-glycosylation, and C-glycosides can sometimes be formed as minor byproducts of O-glycosylation reactions nih.gov.
Identification of Biosynthetic Intermediates (e.g., Taxifolin)
Based on its structure, the primary aglycone precursor for this compound is taxifolin nih.govthieme-connect.comthieme-connect.com. Specifically, this compound has the (2S,3S) stereochemistry at the C-2 and C-3 positions of the flavanonol core, indicating that (-)-taxifolin is the direct aglycone precursor that undergoes C-glycosidation cymitquimica.comnih.govthieme-connect.com. Taxifolin (dihydroquercetin) is a common flavanonol found in various plant species and is a key intermediate in the biosynthesis of other flavonoids nih.govuni.luottokemi.comcenmed.comnih.gov. The biosynthesis of taxifolin itself proceeds through the central flavonoid pathway, starting from the condensation of 4-coumaroyl-CoA and malonyl-CoA to form chalcones, which are subsequently isomerized to flavanones (like naringenin) and then hydroxylated to dihydroflavonols (including taxifolin).
Genetic and Molecular Regulation of Biosynthesis (if applicable to this compound)
Detailed information specifically on the genetic and molecular regulation of this compound biosynthesis in Ulmus wallichiana is not extensively documented in the provided search results. While there is general research into the genetic basis of secondary metabolite biosynthesis in related plants, including some studies on flavonoid biosynthesis in Eucommia ulmoides, the specific genes and regulatory elements controlling the C-glycosidation leading to this compound are not clearly identified researchgate.netresearchgate.net. The complexity of flavonoid biosynthesis involves numerous enzymes and transcription factors, but the precise regulatory mechanisms governing the formation of specific C-glycosides like this compound require further investigation.
Chemical Synthesis Approaches
Total Synthesis Strategies
The total synthesis of Ulmoside A involves constructing the complete molecular structure from simpler precursors. The first total synthesis of this highly polar compound has been reported. researchgate.netthieme-connect.comthieme-connect.comgoogle.comresearchgate.netthieme.degoogle.comthieme-connect.comthieme-connect.com
Regio- and Stereoselective C-Glycosidation Reactions
A crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the taxifolin (B1681242) aglycone and the glucose sugar moiety, a process known as C-glycosidation. thieme-connect.comgoogle.comthieme-connect.com This reaction must be both regioselective (forming the bond at the correct position on the taxifolin structure, specifically at the C-6 position) and stereoselective (resulting in the desired β-anomeric configuration of the glucose attached to the aglycone). researchgate.netthieme-connect.comthieme-connect.comgoogle.comresearchgate.netresearchgate.net Achieving high regio- and stereoselectivity is essential for synthesizing the correct isomer of this compound, as C-glycosides can exhibit different bioactivity compared to their O-glycoside counterparts and aglycones. thieme-connect.com
Catalytic Systems for Glycosidation (e.g., Sc(OTf)3)
Lewis acid catalysts play a significant role in promoting the C-glycosidation reaction central to this compound synthesis. Scandium triflate (Sc(OTf)3) has been effectively employed as a catalyst for the regio- and stereoselective C-glycosidation of taxifolin with D-glucose. researchgate.netthieme-connect.comthieme-connect.comgoogle.comgoogle.comthieme-connect.comresearchgate.net This catalytic system facilitates the formation of the C-C bond, leading to this compound in reported yields of around 35%. researchgate.netthieme-connect.comthieme-connect.comgoogle.comthieme-connect.com Other metal triflates, such as Sm(OTf)3 and Bi(OTf)3, have also been explored as catalysts for this type of glycosidation, although Sc(OTf)3 demonstrated superior performance in one study. thieme-connect.com
Table 1: Optimization of C-Glycosidation Reaction Conditions using Metal Triflates thieme-connect.com
| Entry | Catalyst | Equiv. | MeCN/H2O | Time (h) | Yield (%) |
| 1 | Sc(OTf)3 | 0.2 | 1:1 | 24 | 10 |
| 2 | Sc(OTf)3 | 0.2 | 1:1 | 48 | 15 |
| 3 | Sc(OTf)3 | 0.2 | 2:1 | 48 | 20 |
| 4 | Sc(OTf)3 | 0.4 | 2:1 | 48 | 35 |
| 5 | Sm(OTf)3 | 0.4 | 2:1 | 48 | 8 |
| 6 | Bi(OTf)3 | 0.4 | 2:1 | 48 | 5 |
| 7 | Yb(OTf)3 | 0.4 | 2:1 | 48 | No reaction |
Reaction conditions: (+)-taxifolin (1 equiv), D-glucose (2.5 equiv), M³⁺(OTf)₃, solvent, reflux. Isolated yield. Based on TLC analysis. thieme-connect.com
Protecting-Group-Free Methodologies
An efficient approach to the synthesis of this compound involves a protecting-group-free C-glycosidation reaction. thieme-connect.comgoogle.comthieme-connect.com This methodology simplifies the synthetic route by avoiding the need to install and later remove protecting groups on the sugar molecule, which can add significant steps and complexity to the synthesis. The direct C-glycosidation of taxifolin with unprotected D-glucose in the presence of a suitable catalyst like Sc(OTf)3 exemplifies this strategy. thieme-connect.comgoogle.com
Synthetic Modifications and Derivative Generation
Synthetic modification of natural products like this compound is a common strategy to explore their structure-activity relationships and potentially enhance their biological properties. scirp.orgroutledge.com
Design Principles for this compound Analogues
The design principles for this compound analogues are generally guided by the aim to modulate its biological activity, improve pharmacokinetic properties, or explore new therapeutic applications. While specific detailed design principles for this compound analogues are not extensively elaborated in the provided search results, the synthesis of other flavonoid analogues provides insights into potential strategies. acs.org Modifications can involve alterations to the flavonoid aglycone structure or the sugar moiety.
General approaches to designing analogues of natural products, applicable to this compound, include:
Modification of the Aglycone: Introducing different substituents or modifying the existing hydroxyl groups on the taxifolin core can impact the analogue's interaction with biological targets. Studies on other flavonoid derivatives have shown that modifications at specific positions can influence activities like antioxidative and neuroprotective properties. acs.org
Modification of the Glycoside: Altering the type of sugar, the position of the glycosidic linkage, or the stereochemistry of the linkage can significantly change the biological profile of C-glycosides. thieme-connect.com Building libraries of compounds with different sugars and polyphenols has been suggested as a strategy to identify analogues with improved therapeutic activity. thieme.de
Skeletal Modifications: More significant changes to the core structure of either the aglycone or the sugar can lead to novel compounds with potentially different mechanisms of action. nih.gov
The synthesis of analogues allows for systematic investigation of how structural changes affect biological activity, contributing to the understanding of the pharmacophore of this compound. scirp.orgrroij.com
Synthetic Methods for Modifying Aglycone or Glycosyl Moieties
The synthesis of C-glycosyl flavonoids like this compound involves the formation of a C-C bond between the aglycone (flavonoid) and the carbohydrate moiety thieme-connect.com. This C-glycosylation is a key step, differentiating these compounds from more common O-glycosides google.com. While the provided search results primarily detail the total synthesis of this compound from simpler precursors, they also offer insights into methods that could potentially be adapted for modifying either the aglycone or the glycosyl parts.
One reported total synthesis of this compound utilizes a scandium(III) triflate (Sc(OTf)₃)-catalyzed regio- and stereoselective C-glycosidation of taxifolin with D-glucose thieme-connect.comresearchgate.netthieme-connect.com. This reaction involves refluxing (−)-taxifolin and D-glucose in a mixture of acetonitrile (B52724) and water in the presence of Sc(OTf)₃ thieme-connect.com. The reaction yields this compound as a white amorphous powder thieme-connect.com.
The use of taxifolin as the aglycone precursor in this synthesis suggests that modifications to the taxifolin structure prior to the C-glycosidation step could lead to this compound analogs with altered aglycone moieties. Taxifolin itself is a dihydroflavonol with hydroxyl groups at the 3, 3', 4', 5, and 7 positions nih.govpharmaffiliates.com. Chemical modifications such as alkylation, acylation, or halogenation of these hydroxyl groups or other parts of the flavonoid A and C rings could potentially be carried out before the glycosylation step to generate aglycone-modified this compound derivatives.
Similarly, the glycosylation step utilizes D-glucose thieme-connect.comresearchgate.netthieme-connect.com. Replacing D-glucose with modified glucose derivatives or other carbohydrate moieties could lead to this compound analogs with altered glycosyl parts. For instance, using glucose derivatives with protecting groups at specific hydroxyl positions, or employing other sugars like galactose, mannose, or xylose, could result in a library of this compound derivatives with variations in the sugar unit. The Sc(OTf)₃-catalyzed C-glycosidation method might be adaptable to such varied sugar substrates, although reaction conditions and yields would likely require optimization.
The synthesis of this compound from (−)-taxifolin and D-glucose using Sc(OTf)₃ catalyst in MeCN/H₂O (2:1) at reflux for 48 hours yielded this compound with a yield of 35% thieme-connect.com. The purification was achieved using silica (B1680970) gel column chromatography thieme-connect.com.
Another approach mentioned in the context of C-glycosylation of phenols is the Lewis acid-catalyzed rearrangement of O-glycosides to C-glycosyl derivatives, known as a Fries-type reaction thieme-connect.com. While the primary synthesis of this compound described is a direct C-glycosidation, exploring Fries-type rearrangements starting from O-glycosylated taxifolin derivatives could be another route for synthesizing this compound or its analogs, potentially allowing for different modification strategies.
The synthesis of C-glycosyl flavonoids often involves forming the C-C bond between the aglycone and carbohydrate using Lewis acids thieme-connect.comgoogle.comresearchgate.netresearchgate.net. Bismuth triflate has also been reported as an effective Lewis acid for stereoselective C-aryl glycosylation of flavan (B184786) derivatives researchgate.net. Investigating the use of different Lewis acids or reaction conditions in the glycosylation of taxifolin with glucose or modified sugars could provide alternative routes and potentially influence the yield and stereoselectivity, leading to modified this compound structures.
The separation of this compound from its diastereomer, (2R,3R)-taxifolin-6-C-β-D-glucopyranoside, is typically achieved using chiral semipreparative reverse-phase high-performance liquid chromatography (HPLC) thieme-connect.comresearchgate.netthieme-connect.com. This separation step is crucial for obtaining pure this compound and would also be necessary for isolating modified this compound derivatives if their synthesis results in diastereomeric mixtures.
Detailed Research Findings:
The total synthesis of this compound reported by Macha et al. provides specific details on the reaction conditions and yield thieme-connect.com.
| Reactants | Catalyst | Solvent | Temperature | Time | Product | Yield |
| (−)-Taxifolin | Sc(OTf)₃ | MeCN/H₂O (2:1) | Reflux | 48 h | This compound | 35% |
| D-Glucose |
This specific example demonstrates a method for constructing the C-glycosidic bond central to this compound. Modifications to the aglycone (starting from modified taxifolin) or the glycosyl moiety (using modified glucose or other sugars) would build upon this fundamental C-glycosylation strategy.
Research into the synthesis of other C-glycosyl flavonoids also highlights various C-glycosylation methodologies that could potentially be adapted or explored for this compound modification. These include methods involving glycosyl fluorides with phenolic compounds under Lewis acidic conditions, leading to O-glycoside formation followed by rearrangement to the C-congener researchgate.net.
The development of a library of compounds with different sugars and polyphenols for potential therapeutic activity has been noted as a goal in the synthesis of glycosyl flavonoids, suggesting a broader interest in creating modified structures based on natural glycosyl flavonoid scaffolds like this compound thieme.de.
Biological and Pharmacological Investigations Pre Clinical Focus
Bone Metabolism Modulation
Ulmoside A has been investigated for its effects on the intricate balance between bone formation (by osteoblasts) and bone resorption (by osteoclasts). Bone metabolism is a dynamic process involving the coordinated activities of these cell types nih.gov.
Osteoblast Proliferation, Survival, and Differentiation Enhancement
Studies have shown that this compound can stimulate osteoblast function. At nanomolar concentrations, it has been observed to increase the differentiation of preosteoblasts derived from neonatal mouse calvaria researchgate.net. The presence of this compound in the culture medium led to higher extracellular matrix mineralization in preosteoblasts and bone marrow cells researchgate.net. Furthermore, this compound demonstrated a protective effect on differentiated osteoblasts against serum deprivation-induced apoptosis researchgate.net. The compound has been reported to stimulate osteoblast proliferation, survival, and differentiation vdoc.pub. Gene expression analysis in preosteoblasts treated with this compound revealed elevated levels of key osteogenic markers, including runt-related transcription factor 2 (Runx-2), bone morphogenetic protein-2 (BMP-2), type I collagen, and osteocalcin (B1147995) researchgate.net.
Anti-osteoclastogenic Effects and Differentiation Inhibition in Cellular Models
This compound has also shown inhibitory effects on osteoclast differentiation. It inhibited the differentiation of bone marrow precursor cells into osteoclasts in the presence of receptor activator of nuclear factor kappa-B ligand (RANKL) and monocyte/macrophage-colony stimulating factor (M-CSF) researchgate.net. In studies comparing this compound with other compounds, this compound demonstrated potent inhibitory activity against RANKL-induced differentiation of bone marrow cells into mature osteoclasts nih.gov. Using Tartrate-resistant acid phosphatase (TRAP) as a primary marker for activated osteoclasts, this compound at a concentration of 10 µM inhibited RANKL-induced bone marrow cell differentiation by 23.43% nih.gov. Another compound, epicatechin-7-O-β-D-apiofuranoside (E7A), showed a higher inhibition rate of 47.13% at the same concentration nih.gov. The IC50 values for inhibiting RANKL-induced osteoclast differentiation were reported as 10.3 µM for this compound and 6.6 µM for E7A nih.gov.
| Compound | Concentration (µM) | Inhibition of RANKL-induced Osteoclast Differentiation (%) | IC50 (µM) |
| This compound | 10 | 23.43 | 10.3 |
| Epicatechin-7-O-β-D-apiofuranoside (E7A) | 10 | 47.13 | 6.6 |
| Catechin (B1668976) | 10 | No effect | N/A |
This compound also increased the expression of the anti-osteoclastogenic cytokine, osteoprotegerin researchgate.net.
In Vivo Efficacy in Bone Loss Models (e.g., Ovariectomy-Induced Osteoporosis in Rats)
The efficacy of this compound has been evaluated in in vivo models of bone loss, particularly in ovariectomized (OVx) rats, which serve as a model for postmenopausal osteoporosis researchgate.netmdpi.com. This compound has been shown to mitigate ovariectomy-induced osteoporosis in rats researchgate.netresearchgate.net. Oral administration of this compound to OVx rats for 12 weeks resulted in significantly higher bone mineral density (BMD) in both trabecular (distal femur, proximal tibia, and vertebrae) and cortical (femur shaft) regions compared to the ovariectomy + vehicle group researchgate.net. Micro-CT analysis revealed that OVx rats treated with this compound exhibited improved bone microarchitectural parameters researchgate.net. This compound treatment also led to significantly lower levels of serum osteocalcin and urinary C-terminal teleopeptide of Type I collagen, markers of bone turnover and resorption, in OVx rats compared to the vehicle group researchgate.net. These findings suggest that this compound can preserve trabecular bone mass and cortical bone strength in OVx rats . Studies have indicated that this compound can promote peak bone mass achievement in growing rats and exert an anabolic effect on osteoporotic bone cftri.res.incftri.res.in. The protective skeletal effects of this compound in OVx rats were observed without exhibiting uterine estrogenicity researchgate.net.
Molecular Mechanisms Underlying Osteogenic Activity
The osteogenic activity of this compound is mediated through specific molecular pathways.
Aryl Hydrocarbon Receptor (AhR) Transactivation
In cultured osteoblasts, this compound has been shown to transactivate the aryl hydrocarbon receptor (AhR) vdoc.pub. AhR is a ligand-activated transcription factor that regulates the expression of various genes wikipedia.orguniprot.org. The activation of AhR by this compound is reported to mediate its stimulatory effect on osteoblast proliferation and differentiation . AhR is a basic helix-loop-helix transcription factor that binds to various exogenous and endogenous ligands wikipedia.org. Upon ligand binding, AhR translocates into the nucleus and forms a dimer with ARNT (AhR nuclear translocator), influencing gene transcription wikipedia.org.
Cyclic AMP (cAMP) Production and Osteogenic Gene Expression
This compound has also been found to stimulate cyclic AMP (cAMP) production . cAMP is a second messenger involved in various cellular processes, including the regulation of gene expression nih.govnih.gov. The increase in cAMP levels mediated the osteogenic gene expression induced by this compound . Studies have shown that elevated cAMP production can be associated with the regulation of genes involved in osteoblast differentiation researchgate.net.
Metabolic Homeostasis Regulation
Investigations into this compound's impact on metabolic homeostasis have focused on its interaction with adiponectin receptors and its effects on steroid-induced metabolic dysregulation and insulin (B600854) resistance in pre-clinical models. nih.govjunikhyatjournal.inwikipedia.orggoogle.com
Adiponectin Receptor Agonism and Signaling Pathways
This compound has been identified as a small molecule agonist for adiponectin receptors 1 (AdipoR1) and 2 (AdipoR2). google.com Adiponectin is an adipokine known for its positive effects on metabolic health, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor α (PPARα), which subsequently promote glucose uptake and fatty acid oxidation. acs.orgbiomolther.org Low levels of adiponectin are correlated with insulin resistance. google.comacs.org By acting as an agonist for AdipoR1 and AdipoR2, this compound may influence these crucial metabolic pathways. google.com
Alleviation and Prevention of Steroid-Induced Metabolic Dysregulation (Pre-clinical Models)
While the provided snippets specifically mention this compound's effects related to adiponectin receptors and implications for diabetes and insulin resistance, direct detailed research findings on this compound's alleviation and prevention of steroid-induced metabolic dysregulation in pre-clinical models are not explicitly detailed within the scope of snippets nih.gov, junikhyatjournal.in, and wikipedia.org. However, the broader context of this compound being a potential therapeutic for metabolic diseases, including insulin resistance, suggests a relevance to conditions that can be exacerbated or induced by steroid treatment. google.com
Implications for Diabetes and Insulin Resistance (Mechanistic Studies)
This compound's role as an adiponectin receptor agonist has implications for its potential in addressing diabetes and insulin resistance. Adiponectin is known to ameliorate insulin resistance in animal studies. google.com Insulin resistance is characterized by impaired insulin signaling, affecting glucose uptake and metabolism. nih.gov Studies have shown that adiponectin can act on the liver and skeletal muscle to promote fatty acid oxidation and glucose uptake. acs.org Low adiponectin levels are observed in individuals at risk of type 2 diabetes mellitus. acs.org Therefore, by agonizing adiponectin receptors, this compound may contribute to improving glucose metabolism and insulin sensitivity, offering a potential therapeutic avenue for insulin resistance and diabetes. google.comacs.org
Neuroprotective Effects
This compound has demonstrated neuroprotective effects in pre-clinical studies, primarily through its ability to attenuate oxidative stress and inhibit apoptotic mechanisms in neuronal cell models. researchgate.netnih.govuni.lunih.govnmhs.org.inresearchgate.net
Attenuation of Oxidative Stress in Neuronal Cell Models
Studies using lipopolysaccharide (LPS)-treated neuronal cells, a model for neuroinflammation and oxidative stress, have shown that this compound treatment significantly inhibits the generation of reactive oxygen species (ROS). researchgate.netnih.govresearchgate.net LPS treatment leads to significant cytotoxicity, ROS generation, depletion of glutathione (B108866), and mitochondrial impairment in neuronal cells. researchgate.netnih.govresearchgate.net this compound treatment was found to significantly inhibit these effects, suggesting its potent anti-oxidative activity in neuronal systems. researchgate.netnih.govresearchgate.net The table below summarizes the effect of this compound on ROS levels in LPS-treated neuronal cells based on reported findings.
Intended Interactive Data Table: Effect of this compound on Intracellular ROS Levels in LPS-Treated Neuronal Cells
| Treatment Group | Intracellular ROS Level (% of Control) |
| Control | ~100 |
| LPS | ~120.28 koreascience.kr |
| LPS + this compound (various concentrations) | Significantly lower than LPS group koreascience.kr |
Anti-apoptotic Mechanisms in Neuronal Systems (e.g., Cytochrome-c, Bcl2/Bax, Caspase-3, DNA Fragmentation, PARP-1)
This compound has been shown to attenuate apoptosis induced by LPS in neuronal cells by modulating key proteins involved in the intrinsic apoptotic pathway. researchgate.netnih.gov LPS treatment caused significant translocation of cytochrome-c from the mitochondria, decreased levels of the anti-apoptotic protein Bcl-2, increased levels of the pro-apoptotic protein Bax, and increased levels of cleaved caspase-3. researchgate.netnih.gov These changes reflect the activation of the intrinsic apoptotic pathway, leading to neuronal death. researchgate.netnih.gov Treatment with this compound attenuated these effects, indicating its ability to inhibit the release of cytochrome-c, restore the balance between Bcl-2 and Bax, and reduce caspase-3 activation. researchgate.netnih.gov
Furthermore, LPS treatment resulted in significant DNA fragmentation and augmented levels of cleaved Poly (ADP-Ribose) polymerase 1 (PARP-1), both markers of apoptosis. researchgate.netnih.govresearchgate.net this compound treatment significantly reverted these effects, further demonstrating its anti-apoptotic properties in neuronal cells. researchgate.netnih.govresearchgate.net These findings suggest that this compound acts through mitochondria-mediated pathways to exert its anti-apoptotic effects. researchgate.netnih.govnmhs.org.in
Intended Interactive Data Table: Effect of this compound on Apoptotic Markers in LPS-Treated Neuronal Cells
| Marker | LPS Treatment Effect | This compound + LPS Treatment Effect |
| Cytochrome-c Translocation | Significant Increase researchgate.netnih.gov | Attenuated researchgate.netnih.gov |
| Bcl-2 Level | Decreased researchgate.netnih.gov | Increased (relative to LPS) researchgate.netnih.gov |
| Bax Level | Increased researchgate.netnih.gov | Decreased (relative to LPS) researchgate.netnih.gov |
| Cleaved Caspase-3 | Increased researchgate.netnih.gov | Attenuated researchgate.netnih.gov |
| DNA Fragmentation | Significant Increase researchgate.netnih.govresearchgate.net | Significantly Reverted researchgate.netnih.govresearchgate.net |
| Cleaved PARP-1 | Augmented Level researchgate.netnih.govresearchgate.net | Significantly Reverted researchgate.netnih.govresearchgate.net |
Preservation of Mitochondrial Integrity in Neuronal Cells
Pre-clinical studies have investigated the effects of this compound on mitochondrial integrity in neuronal cells, particularly in the context of induced neurotoxicity. Research using lipopolysaccharide (LPS)-treated mouse neuroblastoma N2A cells demonstrated that this compound treatment significantly inhibited LPS-induced mitochondrial impairment. nih.govnih.govresearchgate.net
LPS treatment led to several indicators of mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, including significant translocation of cytochrome-c, a decreased level of Bcl-2, an increased level of Bax, and cleaved caspase-3 in neuronal cells. nih.govnih.govresearchgate.net this compound treatment was observed to attenuate these changes, suggesting a protective effect on mitochondrial physiological functions and the inhibition of mitochondrial-mediated neuronal apoptosis. nih.govnih.govresearchgate.net
Other Investigated Biological Activities (Mechanistic Studies)
Antioxidant Capacity and Free Radical Scavenging
This compound has demonstrated antioxidant capacity and free radical scavenging activity in pre-clinical evaluations. Studies have shown that this compound treatment significantly inhibited reactive oxygen species (ROS) generation induced by LPS in neuronal cells. nih.govresearchgate.net Furthermore, it was observed to prevent the depletion of glutathione, an important endogenous antioxidant, in these cells. nih.govresearchgate.net
While specific detailed data tables for this compound's direct free radical scavenging activity (e.g., IC50 values in DPPH or ABTS assays) were not prominently detailed for this compound itself in the search results, related studies on Eucommia ulmoides, a plant containing flavonoids, have utilized such assays to evaluate antioxidant properties of isolated compounds like other ulmosides (Ulmoside C and Ulmoside D). researchgate.netnih.govresearchgate.netnih.gov Phenolics and flavonoids, as a class of compounds that includes this compound, are known to react with free radicals by donating a hydrogen atom or an electron, thereby terminating chain reactions. nih.gov
Anti-inflammatory Investigations (Specific Mechanisms and Limitations)
Investigations into the anti-inflammatory effects of this compound in pre-clinical models have yielded specific insights and noted limitations. In the context of LPS-induced neurotoxicity in neuronal cells, while this compound showed protective effects against oxidative stress and apoptosis, significant anti-inflammatory activity, specifically the inhibition of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), was not observed with co-treatment of this compound. nih.govresearchgate.net Additionally, this compound did not inhibit the augmented level of inducible nitric oxide synthase (iNOS) caused by LPS treatment. nih.govresearchgate.net
This suggests that while this compound possesses neuroprotective properties related to its antioxidant and anti-apoptotic activities, its direct anti-inflammatory effects via the modulation of certain key pro-inflammatory mediators like TNF-α, IL-6, and iNOS might be limited in this specific neuronal model. nih.govresearchgate.net
Anti-hyperglycemic Effects (Mechanistic Pathways)
Pre-clinical evaluations have explored the potential anti-hyperglycemic effects of this compound. This compound, being a flavonoid C-glycoside, belongs to a class of compounds that have been evaluated for anti-hyperglycemic activity in acute treatment situations. google.com
While detailed mechanistic pathways specifically for this compound were not extensively elaborated in the provided search results, research on related plant extracts containing flavonoids and iridoids, such as Eucommia ulmoides leaf extract, has indicated potential mechanisms for anti-hyperglycemic effects. semanticscholar.org These mechanisms can involve the down-regulation of proteins related to kidney inflammation, such as TLR4, and potentially influencing glucose transporters like GLUT9. semanticscholar.org Polyphenols, including flavonoids, have also been suggested to exert antidiabetic effects through mechanisms related to the secretion and effects of insulin and glucagon-like peptide 1 (GLP1), potentially stimulating GLP1 secretion, increasing its half-life by inhibiting dipeptidyl peptidase-4 (DPP4), stimulating insulin secretion, and enhancing the peripheral response to insulin. nih.gov this compound has also been investigated for its potential in treating adiponectin depletion-associated metabolic disorders, suggesting a link to metabolic regulation. google.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | C543953 |
| Taxifolin (B1681242) | 37661 |
| Melatonin | 896 |
| U 0126 | 113580 |
| Ursodeoxycholic Acid | 31139 |
| Quercetin (B1663063) | 5280343 |
| Rutin | 5280805 |
| Kaempferol | 5280863 |
| Aucubin | 101104 |
| Geniposide | 161130 |
| Ipriflavone | 3713 |
| Isovitexin | 162515 |
| Resveratrol | 445152 |
| Curcumin | 969516 |
| Piperine | 637811 |
| Leptin | 16219505 |
| Adiponectin | 199330 |
| Cytochrome c | 16219503 |
| Bcl-2 | 16040291 |
| Bax | 6000002 |
| Caspase-3 | 25777 |
| Glutathione | 124383 |
| TNF-α | 5947 |
| IL-6 | 5460718 |
| iNOS | 9545 |
| Poly (ADP-Ribose) polymerase 1 (PARP1) | 5702342 |
| TLR4 | 6000005 |
| GLUT9 | 140784 |
| GLP-1 | 16191944 |
| GIP | 16191945 |
| GSK-3β | 5461616 |
| β-catenin | 16218567 |
| TCF7L2 | 10723 |
| DPP4 | 16218568 |
| Taxifolin-8-C-β-D-glucopyranoside (Fideloside) | 135611073 |
Data Tables
Based on the search results, specific quantitative data suitable for structured interactive tables within the defined scope (pre-clinical, mechanisms) is limited. However, the qualitative findings regarding the impact of this compound on certain markers can be summarized.
Table 1: Effects of this compound on Apoptotic Markers in LPS-Treated Neuronal Cells
| Marker | LPS Treatment | LPS + this compound Treatment | Observation | Source |
| Cytochrome-c | Translocation | Attenuated translocation | This compound inhibits cytochrome-c release. | nih.govresearchgate.net |
| Bcl-2 level | Decreased | Level maintained/increased | This compound helps maintain Bcl-2 levels. | nih.govresearchgate.net |
| Bax level | Increased | Level decreased | This compound reduces Bax levels. | nih.govresearchgate.net |
| Cleaved Caspase-3 | Increased | Level decreased | This compound reduces Caspase-3 cleavage. | nih.govresearchgate.net |
| DNA fragmentation | Significant | Significantly reverted | This compound reduces DNA fragmentation. | nih.govresearchgate.net |
| Cleaved PARP1 | Augmented | Significantly reverted | This compound reduces PARP1 cleavage. | nih.govresearchgate.net |
Table 2: Effects of this compound on Oxidative Stress and Mitochondrial Function in LPS-Treated Neuronal Cells
| Marker | LPS Treatment | LPS + this compound Treatment | Observation | Source |
| Cytotoxicity | Significant | Significantly inhibited | This compound reduces LPS-induced cell death. | nih.govresearchgate.net |
| Reactive Oxygen Species (ROS) Generation | Significant | Significantly inhibited | This compound reduces ROS production. | nih.govresearchgate.net |
| Glutathione level | Depletion | Depletion inhibited | This compound helps maintain glutathione levels. | nih.govresearchgate.net |
| Mitochondrial impairment | Impairment | Significantly inhibited | This compound protects against mitochondrial damage. | nih.govresearchgate.net |
Table 3: Investigated Anti-inflammatory Effects of this compound in LPS-Treated Neuronal Cells
| Marker | LPS Treatment | LPS + this compound Treatment | Observation | Source |
| TNF-α level | Increased | Not significantly inhibited | This compound did not show significant inhibition. | nih.govresearchgate.net |
| IL-6 level | Increased | Not significantly inhibited | This compound did not show significant inhibition. | nih.govresearchgate.net |
| iNOS level | Augmented | Not inhibited | This compound did not inhibit iNOS levels. | nih.govresearchgate.net |
These tables summarize the qualitative findings from the cited pre-clinical studies regarding this compound's effects on specific biological markers within the outlined scope.
Structure Activity Relationship Sar Studies
Influence of Glycosidic Moiety on Bioactivity
The presence and nature of the glycosidic moiety significantly influence the bioactivity of flavonoids. In the case of Ulmoside A, which is a C-glycoside, the sugar is directly attached to a carbon atom of the flavonoid aglycone, a linkage known for its stability researchgate.net. Studies comparing this compound to its aglycone or other related compounds highlight the importance of this sugar attachment.
Research on osteoclast differentiation inhibition, for instance, compared this compound (a catechin (B1668976) C-glycoside) with catechin itself. While this compound showed inhibitory activity against RANKL-induced differentiation of bone marrow-derived cells into osteoclasts, catechin had no effect nih.gov. This suggests that the glycoside residue plays a very important role in the efficacy of this compound in this context nih.gov. Another related compound, epicatechin-7-O-β-D-apiofuranoside (E7A), which is an O-glycoside (sugar attached via an oxygen atom), demonstrated even superior performance in inhibiting osteoclast differentiation compared to this compound nih.gov. This comparison between this compound (C-glycoside) and E7A (O-glycoside) suggests that not only the presence but also the type and position of the glycosidic linkage can influence the potency of the compound nih.gov.
Data from a study on osteoclast differentiation inhibition illustrates this point:
| Compound | Concentration (μM) | Inhibition of Osteoclast Differentiation (%) | IC50 (μM) |
| This compound | 10 | 23.43 | 10.3 |
| E7A | 10 | 47.13 | 6.6 |
| Catechin | 10 | No effect | >20 |
This table indicates that the glycosylated forms (this compound and E7A) are active, while the aglycone (catechin) is not, and that the specific glycosidic attachment (C-glycoside in this compound vs. O-glycoside in E7A) can lead to differences in potency nih.gov.
Role of Flavonoid Aglycone Structure in Pharmacological Profiles
While specific detailed SAR studies focusing solely on systematic modifications of the this compound aglycone were not extensively detailed in the search results, the general understanding of flavonoid SAR suggests that the number and position of hydroxyl groups, the presence and position of double bonds, and the configuration of chiral centers on the aglycone are critical determinants of activity ctdbase.org. For instance, the (2R, 3R) absolute configuration at the C-2 and C-3 carbons of the flavan-3-ol (B1228485) structure has been noted as a common point in compounds effective in inhibiting osteoclast differentiation nih.gov. This compound has a (2S, 3S) configuration nih.gov. Comparing the activity of this compound with flavonoids possessing different aglycone structures or stereochemistry would provide further insight into the role of the aglycone in its specific bioactivities.
Systematic Modification and Bioactivity Correlation in this compound Analogues
Systematic modification of this compound to create analogues and studying their bioactivity is a direct approach to understanding SAR researchgate.net. Although comprehensive studies detailing a wide range of synthetic this compound analogues and their corresponding bioactivities were not prominently featured, the total synthesis of this compound and related C-glycosyl flavonoids has been achieved researchgate.netresearchgate.net. These synthetic routes allow for the potential creation of analogues with specific structural alterations.
The study comparing this compound and E7A can be considered a form of analogue comparison, where the difference lies in the type of glycosidic linkage and the attached sugar moiety nih.gov. This comparison revealed that E7A, with an apiofuranoside sugar linked via an oxygen at the C-7 position, was more potent in inhibiting osteoclast differentiation than this compound, a glucopyranoside linked via a carbon at the C-6 position nih.gov. This finding underscores the importance of the nature and attachment site of the sugar in modulating the biological effects of glycosylated flavonoids like this compound.
Analytical Chemistry for Ulmoside a Research
Advanced Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods play a vital role in separating Ulmoside A from complex mixtures, including its diastereomers and other related compounds. High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are prominent techniques employed in this compound research.
High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
HPLC is a key technique for the separation of this compound from its diastereomeric counterpart, (2R,3R)-taxifolin-6-C-β-D-glucopyranoside. google.comthieme-connect.comgoogle.comthieme-connect.comresearchgate.net Chiral HPLC methods are specifically developed and utilized to achieve this separation, which is critical for obtaining pure isomers. google.comthieme-connect.comgoogle.comthieme-connect.comresearchgate.net
Typical conditions for HPLC separation of this compound and its diastereomer involve using a mobile phase composed of acetonitrile (B52724) and water in a gradient elution. google.com The separation is often performed at a flow rate of 1.0 ml/min, with detection carried out at 290 nm using a Diode Array Detector (DAD). google.comnih.gov A total retention time of around 35 minutes has been reported for such separations. google.com Semipreparative reverse-phase HPLC is also employed for the separation of taxifolins and their diastereomeric mixtures. thieme-connect.comthieme-connect.comresearchgate.net Hyphenating HPLC with a mass spectrometer serves as an additional detection method for the identification of isomers within a sample. google.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Profiling
UPLC-MS techniques are valuable for the comprehensive profiling of this compound and other phenolic compounds in complex biological or synthetic samples. While specific UPLC-MS profiling data solely focused on this compound was not extensively detailed in the search results, LC-MS/MS fingerprinting has been successfully applied to analyze extracts from Ulmus wallichiana, a natural source of this compound. researchgate.net This indicates the applicability of hyphenated LC-MS techniques for analyzing the constituents of such extracts. LC/MS is also used in conjunction with HPLC/PDA and NMR for determining the purity of compounds. google.comgoogle.com
Spectroscopic Methods for Characterization and Confirmation
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for determining the structure and confirming the identity of this compound.
Comprehensive NMR Analysis for Structural Assignments
NMR spectroscopy is a powerful tool for the detailed structural elucidation and assignment of this compound. thieme-connect.comgoogle.comgoogle.comresearchgate.netresearchgate.netresearchgate.net Both one- and two-dimensional NMR experiments, including 1H and 13C NMR, are crucial for assigning the chemical shifts of the molecule's atoms. thieme-connect.comresearchgate.net
Detailed 1H and 13C NMR data for synthetic this compound have been reported, providing key information about its proton and carbon environments. thieme-connect.com Correlation of the analytical data, including NMR spectra, of synthetic this compound with samples of natural this compound is used to confirm the assigned absolute stereochemistry. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net Techniques like 13C-1H long-range coupling are confirmative for determining the substituted positions within the molecule. researchgate.net Research facilities involved in the synthesis and characterization of natural products like this compound often utilize high-field NMR spectrometers ranging from 300 to 700 MHz, capable of multinuclear and multi-dimensional NMR experiments. iict.res.in
Here is a summary of reported 1H and 13C NMR data for synthetic this compound:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Carbon Assignment (13C NMR) | Chemical Shift (δ, ppm) |
| 1H | - | - | - | C-4 | 198.0 |
| 1H | - | - | - | C-7 | 166.0 |
| 1H | - | - | - | C-5 | 162.6 |
| 1H | - | - | - | C-9 | 161.3 |
| 1H | - | - | - | C-3' | 145.8 |
| 1H | - | - | - | C-4' | 145.0 |
| 1H | - | - | - | C-1' | 128.0 |
| 1H | - | - | - | C-6' | 119.4 |
| 1H | - | - | - | C-2' | 115.3 |
| 1H | - | - | - | C-5' | 115.1 |
| 1H | - | - | - | C-6 | 106.0 |
| 1H | - | - | - | C-10 | 100.2 |
| 1H | - | - | - | C-8 | 94.7 |
| 1H | - | - | - | C-2 | 82.9 |
| 1H | - | - | - | C-5'' | 81.6 |
| 1H | - | - | - | C-3'' | 79.1 |
| 1H | - | - | - | C-1'' | 72.9 |
| 1H | - | - | - | C-3 | 71.6 |
| 1H | - | - | - | C-2'' | 70.7 |
| 1H | - | - | - | C-4'' | 70.3 |
| 1H | - | - | - | C-6'' | 61.6 |
Note: The 1H NMR data provided in source thieme-connect.com was for intermediate compounds, not the final this compound. The 13C NMR data is for this compound.
Mass Spectrometry for Molecular Weight and Fragmentation
Mass spectrometry is a critical technique for determining the molecular weight of this compound and obtaining fragmentation patterns that provide further structural information. When coupled with chromatographic methods like HPLC or UPLC, MS can aid in the identification of isomers and the characterization of components in complex mixtures. google.comresearchgate.net
LC/MS is commonly used for assessing the purity of this compound and related compounds. google.comgoogle.com Electrospray ionization mass spectrometry (ESI-MS) has been used to analyze intermediate compounds in the synthesis of this compound, providing characteristic m/z values. google.com LC-MS/MS, utilizing techniques like ESI in negative ion mode, is employed for the fingerprinting and analysis of flavonoid-rich plant extracts, which would include compounds like this compound. researchgate.net MS data is often analyzed in conjunction with NMR and IR data for comprehensive structure elucidation. researchgate.net
Translational Research Perspectives and Future Directions
Pre-clinical Development of Ulmoside A as a Therapeutic Agent
Pre-clinical development of this compound involves evaluating its potential therapeutic effects, safety, and pharmacokinetic properties in laboratory and animal models before human testing. taylorandfrancis.comfrontiersin.orgppd.com Studies have indicated that this compound exhibits promising biological activities relevant to metabolic disorders and bone health. thieme.deresearchgate.netgoogle.com For instance, this compound has been investigated for its effects on ovariectomy-induced osteoporosis in rats, showing improvements in bone biomechanical quality, bone mineral density (BMD), and trabecular microarchitecture without exhibiting uterine estrogenicity. researchgate.net It has also demonstrated osteogenic effects by stimulating osteoblast proliferation, survival, and differentiation, potentially mediated through the transactivation of the aryl hydrocarbon receptor (AhR) and stimulation of cAMP production in cultured osteoblasts. Furthermore, this compound has shown potential in mitigating lipopolysaccharide (LPS)-induced oxidative stress, apoptosis, and neuronal death in neuronal cells, suggesting neuroprotective effects. researchgate.net Its potential as a small molecule ligand for adiponectin receptors 1 (AdipoR1) and 2 (AdipoR2) has also been explored for the prevention or treatment of metabolic diseases associated with low plasma adiponectin. google.com
Challenges in Bioavailability and Delivery for Flavonoid Glycosides
Flavonoid glycosides, including this compound, often face challenges related to poor oral bioavailability. researchgate.netnih.govresearchgate.netexplorationpub.commdpi.com This is primarily due to factors such as limited water solubility, poor absorption in the gastrointestinal tract, and rapid metabolism and degradation within the body. nih.govresearchgate.netexplorationpub.com While glycosylation can sometimes increase water solubility, the absorption of flavonoid glycosides can be lower than their corresponding aglycones, as many require breakdown by intestinal enzymes or flora before absorption. mdpi.com this compound, specifically, has shown low absolute oral bioavailability (1.04%) in pharmacokinetic studies in rats, with a relatively short plasma elimination half-life of approximately 5 hours. researchgate.net Overcoming these limitations is crucial for translating the observed pre-clinical efficacy into clinical applications. Strategies to improve the bioavailability and delivery of flavonoids, such as incorporation into delivery systems like nanoparticles, are being explored for flavonoids in general. nih.govnih.gov
Interactive Table: Bioavailability Data for this compound
| Parameter | Value | Model Organism | Citation |
| Absolute Oral Bioavailability | 1.04% | Rat | researchgate.net |
| Time to Peak Concentration | ~1 hour | Rat | researchgate.net |
| Plasma Elimination Half-life | ~5 hours | Rat | researchgate.net |
Gaps in Current Knowledge and Emerging Research Avenues
Despite the promising pre-clinical findings for this compound, several gaps in current knowledge need to be addressed to facilitate its translational development.
Comprehensive Elucidation of Biosynthetic Pathways
A detailed understanding of the biosynthetic pathway of this compound in Ulmus wallichiana is not yet fully elucidated. While the genetic basis for the biosynthesis of some secondary metabolites in Eucommia ulmoides (another plant containing similar compounds) is being explored, the specific enzymes and regulatory mechanisms involved in the formation of this compound's unique C-glycosidic structure require further investigation. researchgate.net Comprehensive knowledge of the biosynthetic pathway could open avenues for sustainable production through metabolic engineering or optimized plant cultivation.
Development of Scalable and Sustainable Synthetic Methodologies
While the first total synthesis of this compound has been reported, the development of scalable and sustainable synthetic methodologies remains an important area of research. thieme.dethieme.dethieme-connect.com Current synthetic approaches, such as the one utilizing scandium triflate for C-glycosylation, may yield the desired product but might require further optimization for industrial-scale production. thieme-connect.com Developing efficient and environmentally friendly synthesis routes is crucial for ensuring a consistent and affordable supply of this compound for further research and potential therapeutic use.
Exploration of Novel Molecular Targets and Signaling Pathways
Although some molecular targets like adiponectin receptors and the aryl hydrocarbon receptor have been implicated in the activity of this compound and related flavonoids, a comprehensive understanding of all its molecular targets and the intricate signaling pathways it modulates is still emerging. google.com Further research utilizing techniques such as network pharmacology and molecular docking can help to systematically identify additional targets and elucidate the multi-component, multi-target, and multi-pathway mechanisms through which this compound exerts its biological effects. nih.govresearchgate.net
Investigating the Full Spectrum of Biological Activities through Advanced In Vitro and In Vivo Models
While studies have highlighted the potential of this compound in bone health and against oxidative stress and neuronal death, a full spectrum of its biological activities needs to be investigated using advanced in vitro and in vivo models. researchgate.nettaylorandfrancis.comresearchgate.net This includes exploring its potential in other relevant disease models and utilizing more complex systems that better mimic human physiological conditions. Such studies would provide a more complete picture of this compound's therapeutic potential and help prioritize specific indications for further development.
Design and Evaluation of Novel Derivatives with Enhanced Potency or Selectivity
The exploration of this compound, a C-glycoside flavonoid isolated from Ulmus wallichiana, has revealed a range of promising biological activities, including effects related to bone health, metabolic disorders, and antioxidant properties. ottokemi.comwikipedia.orgwikidata.orgcymitquimica.compharmaffiliates.com A key structural feature contributing to this compound's potential pharmacological advantage is its C-glycoside linkage, which typically confers greater metabolic stability compared to O-glycosides. wikipedia.orgwikidata.orgcymitquimica.compharmaffiliates.com While this compound itself demonstrates interesting bioactivity, the design and evaluation of novel derivatives represent a critical avenue for translational research aimed at optimizing its therapeutic profile, specifically by enhancing potency and selectivity for target biological pathways.
The rationale behind developing this compound derivatives stems from the potential to fine-tune its pharmacological properties. Modifications to the flavonoid aglycone or the appended sugar moiety can influence factors such as solubility, lipophilicity, metabolic stability, target binding affinity, and ultimately, biological activity and selectivity. Structure-activity relationship (SAR) studies on related flavonoid compounds have demonstrated that even subtle changes in hydroxylation patterns, glycosylation sites, or the introduction of lipophilic groups can significantly impact biological outcomes. pharmaffiliates.comthegoodscentscompany.comnih.gov For instance, the inherent hydrophilicity of this compound, due to its glycoside component, was noted to potentially reduce its potency in certain assays, such as antibacterial evaluations. pharmaffiliates.com This suggests that strategic modifications to modulate lipophilicity could be beneficial for specific applications.
The successful total synthesis of this compound provides a foundation for the systematic creation of a library of analogs. ottokemi.comwikidata.org This synthetic accessibility is crucial for medicinal chemistry efforts focused on exploring the SAR of this compound. Potential design strategies for novel derivatives could involve modifications to the taxifolin (B1681242) aglycone structure, such as altering the substitution pattern of hydroxyl groups or introducing other functional moieties. Additionally, variations in the sugar unit or its linkage to the aglycone could be explored. The aim of these modifications would be to identify compounds with improved binding affinity to specific biological targets, enhanced cellular uptake, increased metabolic stability (while preserving the advantage of the C-glycoside linkage), or reduced off-target effects, thereby leading to enhanced potency and selectivity.
Q & A
Q. How should hypotheses about this compound’s structure-activity relationships (SAR) be developed and tested?
- Methodological Answer :
SAR Modeling : Use QSAR software (e.g., Schrödinger) to predict bioactive moieties.
Synthetic Analogs : Synthesize derivatives with systematic modifications (e.g., hydroxyl group methylation).
Validation : Compare predicted vs. observed IC values via Bland-Altman plots .
Guidelines for Data Presentation and Reporting
- Tables/Figures : Follow journal-specific formatting (e.g., Roman numerals for tables, high-resolution TIFF/PDF for figures). Include error bars and statistical annotations in graphs .
- Citations : Prioritize primary literature over reviews. Use digital object identifiers (DOIs) for traceability .
- Supplementary Materials : Archive raw datasets and code (e.g., GitHub) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
